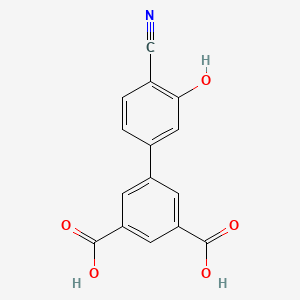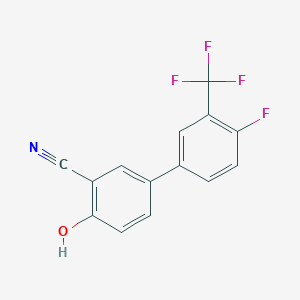
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% (2C5DCPP) is a phenolic compound used in various scientific research applications. It has been used in various experiments to study the biochemical and physiological effects of the compound.
Applications De Recherche Scientifique
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in various scientific research applications, including studies of the biochemical and physiological effects of the compound. It has been used as a substrate for the enzyme β-glucuronidase, which catalyzes the hydrolysis of β-glucuronides. The compound has also been used in studies of the enzyme xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. Additionally, 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been used in studies of the enzyme nitric oxide synthase, which catalyzes the synthesis of nitric oxide from L-arginine.
Mécanisme D'action
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is believed to act as an inhibitor of certain enzymes, including β-glucuronidase, xanthine oxidase, and nitric oxide synthase. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Studies have shown that the compound inhibits the activity of β-glucuronidase, xanthine oxidase, and nitric oxide synthase. This inhibition can lead to a decrease in the production of β-glucuronides, uric acid, and nitric oxide, respectively. Additionally, studies have shown that 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable, making it suitable for use in long-term studies. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is also relatively insoluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% in scientific research. One potential direction is the use of the compound in studies of the physiological effects of nitric oxide. Additionally, the compound could be used in studies of the biochemical effects of β-glucuronidase and xanthine oxidase inhibitors. Furthermore, the compound could be used in studies of the anti-inflammatory and antioxidant properties of phenolic compounds. Finally, the compound could be used in studies of the effects of nitric oxide on cell signaling pathways.
Méthodes De Synthèse
2-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized from the reaction of 2-cyano-5-hydroxybenzaldehyde and 3,5-dicarboxyphenylhydrazine hydrochloride. The reaction begins with the formation of a hydrazone intermediate, which is then hydrolyzed to form the desired product. The reaction can be carried out in aqueous medium, or in organic solvent with the addition of a base such as sodium hydroxide or potassium carbonate.
Propriétés
IUPAC Name |
5-(4-cyano-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c16-7-9-2-1-8(6-13(9)17)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXQMGTJVTAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684971 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-11-3 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)




![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)



![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)
![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)